molecular formula C12H8N2OS B1208442 Tioxazafen CAS No. 330459-31-9

Tioxazafen

Cat. No. B1208442
Key on ui cas rn: 330459-31-9
M. Wt: 228.27 g/mol
InChI Key: IHNSIFFSNUQGQN-UHFFFAOYSA-N
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Patent
US09040711B2

Procedure details

A solution of benzamide oxime (24.92%) in 2-methyl THF (67.53 g, 124 mmoles) was charged to a 500 mL flask, followed by DI water (20.0 g), 55% aqueous tetrabutylammonium hydroxide (0.94 g), and 50% sodium hydroxide (0.96 g, 12 mmoles). To this mixture was added 2-thiophenecarbonyl chloride (17.77 g, 120 mmoles) and 50% sodium hydroxide (9.60 g, 120 mmoles) simultaneously over 30 minutes while heating to about 70° C. The reaction was complete is less than one hour. The temperature was reduced to 60° C., and the pH of the aqueous phase was neutralized to 7.61, and was drained off to waste. A hot solution of 1.25 g of Morwet D-425 in 100 ml DI water was added to the mixture, and the 2-phase mixture was heated to distill off the 2-methyltetrahydrofuran/water azeotrope (boiling point 71° C.). Additional water (150 ml) was pumped into the reactor flask over about 15 minutes, once the 2-methyltetrahydrofuran began to distill out. While maintaining good agitation, the pot temperature reached 100.5° C. (vapor temperature 97° C.). The slurry was cooled and filtered using a coarse glass frit. The scale was scraped off the agitator and combined with the wet cake; the scale was only about 3% of total product. The combined wet cake was washed with hot DI water (3×50 ml) and suction-dried for 5 minutes to give a 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole wet cake, 34.80 g. The loss on drying of the wet cake was 20.13%. The assay of the dried 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole was 96.12%, and the residual chloride was <200 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl THF
Quantity
67.53 g
Type
reactant
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
0.96 g
Type
reactant
Reaction Step Three
Quantity
17.77 g
Type
reactant
Reaction Step Four
Quantity
9.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
20 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=[N:9][OH:10])([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+].[S:31]1[CH:35]=[CH:34][CH:33]=[C:32]1[C:36](Cl)=O>O>[C:2]1([C:1]2[N:8]=[C:36]([C:32]3[S:31][CH:35]=[CH:34][CH:33]=3)[O:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(N)=NO
Name
2-methyl THF
Quantity
67.53 g
Type
reactant
Smiles
Step Two
Name
tetrabutylammonium hydroxide
Quantity
0.94 g
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0.96 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
17.77 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Name
Quantity
9.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
20 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was complete is less than one hour
CUSTOM
Type
CUSTOM
Details
was reduced to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
the 2-phase mixture was heated
DISTILLATION
Type
DISTILLATION
Details
to distill off the 2-methyltetrahydrofuran/water
DISTILLATION
Type
DISTILLATION
Details
to distill out
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining good agitation
CUSTOM
Type
CUSTOM
Details
reached 100.5° C.
CUSTOM
Type
CUSTOM
Details
(vapor temperature 97° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The combined wet cake was washed with hot DI water (3×50 ml)
CUSTOM
Type
CUSTOM
Details
suction-dried for 5 minutes
Duration
5 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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